Comparative In Vitro Potency (IC50) of MP-513 Against Human Recombinant DPP-4
In a direct head-to-head in vitro assay, Teneligliptin (MP-513) demonstrates significantly greater potency against human recombinant DPP-4 (rhDPP-4) compared to Sitagliptin and Vildagliptin. This is a critical differentiator for experiments requiring maximal DPP-4 inhibition at low concentrations [1].
| Evidence Dimension | Inhibitory Potency (IC50) on rhDPP-4 |
|---|---|
| Target Compound Data | IC50 = 0.889 nM (MP-513/Teneligliptin) |
| Comparator Or Baseline | IC50 = 6.74 nM (Sitagliptin); IC50 = 10.5 nM (Vildagliptin) |
| Quantified Difference | Teneligliptin is 7.6-fold more potent than Sitagliptin and 11.8-fold more potent than Vildagliptin. |
| Conditions | In vitro enzyme assay using human recombinant DPP-4 (rhDPP-4) as the enzyme source. |
Why This Matters
This provides a quantitative justification for selecting Teneligliptin over Sitagliptin or Vildagliptin in assays where higher target affinity and potency are required to minimize off-target effects at lower doses.
- [1] Fukuda-Tsuru S, et al. A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations. Eur J Pharmacol. 2012;696(1-3):194-202. View Source
